molecular formula C26H29N5OS B607786 trans-4-[[4-[(6-Ethyl-2-benzothiazolyl)amino]-6-(phenylmethyl)-2-pyrimidinyl]amino]cyclohexanol CAS No. 1246030-96-5

trans-4-[[4-[(6-Ethyl-2-benzothiazolyl)amino]-6-(phenylmethyl)-2-pyrimidinyl]amino]cyclohexanol

Cat. No. B607786
M. Wt: 459.612
InChI Key: DPRNXTSMYVCYLJ-XUTJKUGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK-2250665A is a Itk inhibitor (pKi = 9.2).

Scientific Research Applications

  • Co-Crystal Formation : Ma et al. (2015) explored the formation of novel co-crystals using a combination of trans-4-[(2-amino-3,5-dibrobenzyl)amino]cyclohexanol and other organic acids. This research detailed the creation of three distinct co-crystals, providing insights into their structural characterization and solubility properties (Ma, Lou, Sun, Ge, & Sun, 2015).

  • Enzyme Inhibition Studies : Schaeffer and Odin (1965) conducted research on the synthesis of trans-4-(6-substituted-9-purinyl)cyclohexylcarbinols and evaluated them as inhibitors of adenosine deaminase. This study was instrumental in understanding the role of these compounds in enzymatic processes (Schaeffer & Odin, 1965).

  • Preparation and Conformational Study : Bernáth et al. (1985) focused on the preparation and conformational study of partially saturated heterocycles related to trans-4-[[4-[(6-Ethyl-2-benzothiazolyl)amino]-6-(phenylmethyl)-2-pyrimidinyl]amino]cyclohexanol. This research contributed significantly to the stereochemical understanding of these compounds (Bernáth, Stájer, Szabó, Folop, & Sohár, 1985).

  • Heterocyclic Compound Synthesis : Kametani et al. (1975) worked on the synthesis of heterocyclic compounds using trans-2-(3-Hydroxyphenyl)cyclohexanol, closely related to the compound . Their research explored novel methods for the synthesis of benzopyran and dibenzopyran derivatives (Kametani, Kigasawa, Hiiragi, Ishimaru, Wagatsuma, Haga, & Kusama, 1975).

  • Pharmaceutical Intermediate Synthesis : Jia-jun (2012) studied the synthesis of Trans-4-(N-Acetylamido)Cyclohexanol, an important precursor for pharmaceutical intermediates. The research provided valuable insights into the synthesis processes and factors affecting them (Jia-jun, 2012).

properties

IUPAC Name

4-[[4-benzyl-6-[(6-ethyl-1,3-benzothiazol-2-yl)amino]pyrimidin-2-yl]amino]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5OS/c1-2-17-8-13-22-23(15-17)33-26(29-22)31-24-16-20(14-18-6-4-3-5-7-18)28-25(30-24)27-19-9-11-21(32)12-10-19/h3-8,13,15-16,19,21,32H,2,9-12,14H2,1H3,(H2,27,28,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRNXTSMYVCYLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)NC3=NC(=NC(=C3)CC4=CC=CC=C4)NC5CCC(CC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-[[4-[(6-Ethyl-2-benzothiazolyl)amino]-6-(phenylmethyl)-2-pyrimidinyl]amino]cyclohexanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-4-[[4-[(6-Ethyl-2-benzothiazolyl)amino]-6-(phenylmethyl)-2-pyrimidinyl]amino]cyclohexanol
Reactant of Route 2
Reactant of Route 2
trans-4-[[4-[(6-Ethyl-2-benzothiazolyl)amino]-6-(phenylmethyl)-2-pyrimidinyl]amino]cyclohexanol
Reactant of Route 3
Reactant of Route 3
trans-4-[[4-[(6-Ethyl-2-benzothiazolyl)amino]-6-(phenylmethyl)-2-pyrimidinyl]amino]cyclohexanol
Reactant of Route 4
Reactant of Route 4
trans-4-[[4-[(6-Ethyl-2-benzothiazolyl)amino]-6-(phenylmethyl)-2-pyrimidinyl]amino]cyclohexanol
Reactant of Route 5
trans-4-[[4-[(6-Ethyl-2-benzothiazolyl)amino]-6-(phenylmethyl)-2-pyrimidinyl]amino]cyclohexanol
Reactant of Route 6
Reactant of Route 6
trans-4-[[4-[(6-Ethyl-2-benzothiazolyl)amino]-6-(phenylmethyl)-2-pyrimidinyl]amino]cyclohexanol

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